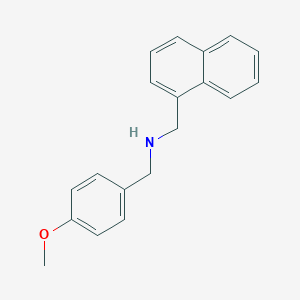

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFYKGIODMXYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354770 | |

| Record name | N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185669-79-8 | |

| Record name | N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a secondary amine with potential applications in medicinal chemistry and materials science. The document details the core synthetic methodology, experimental protocols, and characterization data, presented in a clear and structured format to support research and development activities.

Introduction

This compound is a molecule of interest due to the combination of the biologically relevant naphthalene and 4-methoxybenzyl moieties. Naphthalene derivatives are known to exhibit a wide range of pharmacological activities, while the 4-methoxybenzyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound is primarily achieved through a robust and widely applicable method: reductive amination.

Synthetic Pathway

The most efficient and common method for the synthesis of this compound is the reductive amination of 1-naphthaldehyde with 4-methoxybenzylamine. This reaction proceeds in two main steps: the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

The overall reaction is as follows:

Caption: Reductive Amination Synthesis Pathway.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

Materials:

-

1-Naphthaldehyde

-

4-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Imine Formation: To a solution of 1-naphthaldehyde (1.0 eq) in anhydrous DCE or MeOH in a round-bottom flask under an inert atmosphere, add 4-methoxybenzylamine (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the reaction mixture, add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq) or sodium borohydride (1.2-1.5 eq), portion-wise at room temperature. The choice of reducing agent may influence the reaction rate and selectivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Caption: Experimental Workflow for Synthesis.

Data Presentation

This section summarizes the key quantitative and qualitative data for the starting materials and the final product.

Table 1: Physicochemical Data of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | 66-77-3 |

| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 2393-23-9 |

| This compound | C₁₉H₁₉NO | 277.36 | 185669-79-8 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Naphthalene protons: ~7.4-8.2 ppm (m, 7H), 4-Methoxybenzyl protons: ~6.8-7.3 ppm (m, 4H), Methylene protons (naphthyl-CH₂): ~4.0-4.2 ppm (s, 2H), Methylene protons (benzyl-CH₂): ~3.8-4.0 ppm (s, 2H), Methoxy protons: ~3.8 ppm (s, 3H), NH proton: broad singlet. |

| ¹³C NMR | Naphthalene carbons: ~123-134 ppm, 4-Methoxybenzyl carbons: ~114-159 ppm, Methylene carbon (naphthyl-CH₂): ~50-55 ppm, Methylene carbon (benzyl-CH₂): ~48-53 ppm, Methoxy carbon: ~55 ppm. |

| IR (KBr) | ~3300-3400 cm⁻¹ (N-H stretch), ~3050-3100 cm⁻¹ (aromatic C-H stretch), ~2800-3000 cm⁻¹ (aliphatic C-H stretch), ~1610, 1510, 1450 cm⁻¹ (aromatic C=C stretch), ~1245 cm⁻¹ (C-O stretch, ether), ~1030 cm⁻¹ (C-N stretch). |

| MS (ESI) | [M+H]⁺ at m/z 278.15. |

Note: Predicted data is based on the analysis of structurally similar compounds and general spectroscopic principles.

Biological Context and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. Naphthalene derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methoxybenzyl group can modulate the compound's lipophilicity and interaction with biological targets.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. The primary amine provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Potential Research Directions.

Conclusion

The synthesis of this compound can be reliably achieved through reductive amination of 1-naphthaldehyde and 4-methoxybenzylamine. This technical guide provides a foundational protocol and expected characterization data to aid researchers in the synthesis and further investigation of this and structurally related compounds. The exploration of its biological properties represents a promising avenue for future research in the fields of medicinal chemistry and drug development.

An In-depth Technical Guide on the Chemical Properties and Biological Activity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a potent and selective inhibitor of the inward-rectifier potassium channel Kir2.1. Also known by its probe name ML133, this small molecule has emerged as a valuable tool for studying the physiological and pathological roles of Kir2.1 channels. This document consolidates available data on its chemical characteristics, biological activity, mechanism of action, and relevant experimental protocols.

Chemical Properties

This compound is a secondary amine characterized by the presence of a naphthalen-1-ylmethyl group and a 4-methoxybenzyl group attached to a central nitrogen atom.

Identity and Physicochemical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases and publications.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Other Names | ML133, Kir2.1 Inhibitor | [2][3] |

| CAS Number | 185669-79-8 | [2][4][5] |

| Molecular Formula | C₁₉H₁₉NO | [2][4][5] |

| Molecular Weight | 277.36 g/mol | [2][6] |

| Physical Form | Solid, white | [2] |

| Solubility | DMSO: 10 mg/mL (clear, colorless); Sparingly soluble in aqueous buffers. | [2][7] |

| Purity | ≥95% (HPLC) | [2] |

| Storage | 2-8°C | [2] |

Spectral Data

While comprehensive, publicly available spectral data such as detailed 1H-NMR, 13C-NMR, and mass spectrometry reports for this compound are limited, some information can be inferred from related structures and analytical data from suppliers. For instance, the hydrochloride salt of the compound is soluble in DMSO and dimethylformamide at approximately 1 mg/mL.[7]

Biological Activity and Mechanism of Action

This compound, as ML133, is a well-characterized inhibitor of the Kir2.1 inward-rectifier potassium channel.

Potency and Selectivity

ML133 exhibits potent inhibitory activity against Kir2.1 channels. The inhibitory concentration (IC₅₀) is pH-dependent, with values of 1.8 µM at pH 7.4 and 290 nM at pH 8.5 .[1][2][4][8]

The selectivity profile of ML133 has been evaluated against other Kir channel subtypes, as summarized in Table 2.

| Kir Channel Subtype | IC₅₀ | Reference(s) |

| Kir2.1 | 1.8 µM (pH 7.4) | [1][2][4][8] |

| 290 nM (pH 8.5) | [1][2][4][8] | |

| Kir1.1 (ROMK) | >300 µM | [1][2][4] |

| Kir4.1 | 76 µM | [1][2][4] |

| Kir7.1 | 33 µM | [1][2][4] |

ML133 shows little selectivity against other members of the Kir2.x family.[1][2][4] It has been demonstrated to be a useful tool for in vitro studies due to its high protein binding and high intrinsic clearance in both human and rat models.[1]

Mechanism of Action

ML133 acts as a pore blocker of the Kir2.1 channel.[1] The binding site is suggested to be located within the ion-conducting pore, formed by the M2 transmembrane domains.[1] The pH-dependent potency suggests that the protonated form of the molecule is the active species.[1]

Kir2.1 Signaling Pathway

The Kir2.1 channel plays a crucial role in maintaining the resting membrane potential in various cell types, including cardiomyocytes and neurons.[3][5] By regulating potassium ion flow, Kir2.1 influences cellular excitability. Dysregulation of Kir2.1 function is associated with several pathological conditions, including Andersen-Tawil Syndrome, cardiac arrhythmias, and myocardial fibrosis.[5][9] The channel's activity can be modulated by various signaling pathways, including those involving G-protein coupled receptors (GqPCR) and phosphatidylinositol 4,5-bisphosphate (PIP₂).[10]

Below is a simplified representation of the role of Kir2.1 in cellular function and its inhibition by ML133.

Caption: Simplified Kir2.1 signaling pathway and the inhibitory action of ML133.

Experimental Protocols

The following sections outline generalized experimental methodologies relevant to the study of this compound (ML133).

Synthesis of this compound

A plausible synthetic route is the reductive amination of naphthalen-1-carbaldehyde with 4-methoxybenzylamine.

Caption: Plausible synthetic workflow for this compound.

Electrophysiological Evaluation of Kir2.1 Inhibition

The inhibitory effect of ML133 on Kir2.1 channels is typically assessed using whole-cell patch-clamp electrophysiology.[1][8]

Experimental Workflow:

-

Cell Culture: HEK293 cells stably expressing the Kir2.1 channel are cultured under standard conditions.

-

Patch-Clamp Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The extracellular solution contains standard physiological saline. The intracellular (pipette) solution contains a potassium-based solution.

-

The pH of the extracellular solution is adjusted to the desired value (e.g., 7.4 or 8.5).

-

-

Voltage Protocol: A voltage protocol is applied to the cell, typically involving a step to a hyperpolarized potential (e.g., -100 mV) to elicit Kir2.1 currents, followed by a voltage ramp to assess the current-voltage relationship.[1][8]

-

Compound Application: ML133 is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is perfused onto the cell.

-

Data Analysis: The Kir2.1 current amplitude is measured before and after the application of ML133. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis of ML133.

Conclusion

This compound (ML133) is a valuable chemical tool for the study of Kir2.1 potassium channels. Its potency and selectivity make it suitable for in vitro investigations into the roles of these channels in health and disease. This guide provides a foundational understanding of its chemical properties and biological activity, serving as a resource for researchers in pharmacology, medicinal chemistry, and related fields. Further studies are warranted to fully elucidate its therapeutic potential and to develop analogs with improved pharmacokinetic profiles for in vivo applications.

References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K ir 2.1 Inhibitor, ML133 [sigmaaldrich.com]

- 3. Kir2.1 Interactome Mapping Uncovers PKP4 as a Modulator of the Kir2.1-Regulated Inward Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Activation of Kir2.1 improves myocardial fibrosis by inhibiting Ca 2+ overload and the TGF-β1/Smad signaling pathway : Activation of Kir2.1 improves myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine: A Review of Available Data

Introduction

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a chemical entity featuring a naphthalene moiety linked to a methanamine group, which is further substituted with a 4-methoxybenzyl group. The presence of the bulky, lipophilic naphthalene group and the substituted benzylamine suggests potential interactions with various biological targets, particularly receptors and enzymes that accommodate such structural motifs.

Potential Mechanisms of Action Based on Structural Analogs

Given the absence of direct data, the potential mechanism of action for this compound can be inferred by examining the activities of structurally similar compounds.

Monoamine Oxidase (MAO) Inhibition

Derivatives of naphthalen-1-ylmethanamine have been investigated for their potential as monoamine oxidase inhibitors. For instance, certain analogs have shown inhibitory activity against both MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

Serotonin (5-HT) Receptor Modulation

The naphthalene ring is a common feature in ligands for various serotonin (5-HT) receptor subtypes. For example, agomelatine, an antidepressant, contains a naphthalene group and exhibits agonist activity at melatonin receptors (MT1 and MT2) and antagonist activity at the 5-HT2C receptor. It is plausible that this compound could interact with one or more 5-HT receptor subtypes, acting as an agonist, antagonist, or partial agonist.

Dopamine Receptor Modulation

Certain naphthalen-1-ylmethanamine derivatives have been explored as ligands for dopamine receptors. The rigid structure of the naphthalene ring system can be accommodated in the binding pockets of various G protein-coupled receptors (GPCRs), including the dopamine D2 receptor family.

Putative Signaling Pathways

Based on the potential mechanisms of action outlined above, this compound could modulate several key signaling pathways.

Caption: Putative signaling pathways for this compound.

Suggested Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Binding Assays

-

Objective: To determine the binding affinity of the compound for a panel of receptors and enzymes.

-

Methodology:

-

Receptor/Enzyme Panel: A broad screening panel should be utilized, including but not limited to, monoamine oxidases (MAO-A and MAO-B), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (e.g., D1, D2, D3), and norepinephrine transporters.

-

Radioligand Binding Assays: Competitive binding assays using specific radioligands for each target will be performed.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The equilibrium dissociation constant (Ki) will be calculated using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at the identified target(s).

-

Methodology:

-

Cell-Based Assays: Recombinant cell lines expressing the target receptor will be used.

-

Second Messenger Assays: Depending on the receptor's signaling pathway, assays for cyclic AMP (cAMP) accumulation (for Gs or Gi-coupled receptors) or inositol phosphate (IP) accumulation/calcium mobilization (for Gq-coupled receptors) will be conducted.

-

Data Analysis: Concentration-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the pharmacological characterization of this compound.

Caption: Proposed workflow for pharmacological characterization.

Conclusion

While direct experimental data on this compound is currently lacking, its structural features suggest potential interactions with key targets in the central nervous system, such as monoamine oxidases and serotonin or dopamine receptors. The proposed experimental workflow provides a roadmap for future research to systematically elucidate its pharmacological profile and therapeutic potential. Further investigation is warranted to confirm these hypotheses and to fully characterize the mechanism of action of this compound.

Technical Guide: A Proposed Research and Development Pathway for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search has revealed no existing scientific publications or data for the specific compound N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. Therefore, this document serves as a prospective technical guide, outlining a proposed research and development plan for its synthesis, characterization, and biological evaluation based on established chemical principles and the known activities of structurally related compounds.

Introduction

This compound is a novel chemical entity that combines the structural features of a naphthalenemethanamine scaffold with a 4-methoxybenzyl group. While this specific molecule is not described in the current scientific literature, its constituent moieties are present in various biologically active compounds. For instance, naphthalenemethanamine derivatives are known to exhibit a range of pharmacological activities, including antifungal properties. The 4-methoxybenzyl group is a common substituent in medicinal chemistry, often introduced to modulate pharmacokinetic and pharmacodynamic properties.

This guide proposes a systematic approach to synthesize and investigate the potential therapeutic value of this compound. The following sections detail a potential synthetic route, purification and characterization methodologies, and a hypothetical screening cascade to explore its biological activity.

Proposed Synthesis: Reductive Amination

A robust and high-yielding method for the synthesis of this compound is reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from 1-naphthaldehyde and 4-methoxybenzylamine, followed by its in-situ reduction to the target secondary amine.

Experimental Protocol: Synthesis

Materials:

-

1-Naphthaldehyde

-

4-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of 1-naphthaldehyde (1.0 eq) in anhydrous DCM or MeOH, add 4-methoxybenzylamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. If using sodium borohydride, the reaction should be cooled in an ice bath prior to addition.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The structure and purity of the final compound should be confirmed by a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Proposed Biological Evaluation

Based on the known biological activities of structurally similar compounds, such as N-benzyl-naphthalenemethanamine derivatives which have shown antifungal activity, a tiered screening approach is proposed.

Tier 1: Primary Screening

-

Antimicrobial Assays: The compound should be screened against a panel of clinically relevant fungal and bacterial strains to determine its minimum inhibitory concentration (MIC).

-

Cytotoxicity Assays: Initial cytotoxicity should be assessed against a panel of human cell lines (e.g., HeLa, HepG2) to determine the compound's therapeutic index.

Tier 2: Secondary and Mechanistic Assays

Should the primary screening reveal promising activity, further investigations could include:

-

Mechanism of Action Studies: For antifungal leads, assays targeting key fungal enzymes, such as squalene epoxidase, could be employed.

-

In Vitro ADME Profiling: Preliminary assessment of metabolic stability, plasma protein binding, and cell permeability.

Visualized Workflows

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Biological Evaluation Workflow

Caption: Proposed workflow for the biological evaluation of the synthesized compound.

Data Presentation

As this is a prospective guide for a novel compound, no quantitative data is available for presentation. Should the proposed research be undertaken, all quantitative data, including reaction yields, purity, MIC values, IC50 values, and ADME parameters, should be summarized in clearly structured tables for easy comparison and analysis.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and biological evaluation of the novel compound this compound. The proposed reductive amination strategy offers a reliable method for its synthesis, and the tiered screening approach will enable a thorough investigation of its potential therapeutic properties. The successful execution of this plan will provide the first insights into the chemical and biological profile of this unexplored molecule and could pave the way for the development of new therapeutic agents.

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine: An Inquiry into a Novel Compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific compound N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. This suggests that the molecule may represent a novel chemical entity that has not yet been synthesized or characterized. Consequently, a detailed historical account of its discovery, established experimental protocols, and specific biological activity data are not available in the public domain.

While direct information is lacking, an examination of related chemical structures provides a foundational context for its potential synthesis and pharmacological relevance. The molecule is comprised of two key fragments: a 1-(naphthalen-1-yl)methanamine core and a 4-methoxybenzyl substituent. Both of these components are prevalent in medicinal chemistry and have been incorporated into various biologically active compounds.

Related Compounds and Potential Synthesis

Research into similar structures offers insights into possible synthetic routes for this compound. A common method for the synthesis of related secondary amines is reductive amination. This would likely involve the reaction of 1-naphthaldehyde with 4-methoxybenzylamine in the presence of a reducing agent.

Alternatively, nucleophilic substitution could be employed, where 1-(bromomethyl)naphthalene is reacted with 4-methoxybenzylamine.

A patent for the preparation of the related compound, N-methyl-1-naphthalenemethanamine, which serves as a key intermediate for the antifungal drug Terbinafine, describes a process starting from 1-chloromethylnaphthalene. This methodology could potentially be adapted for the synthesis of the target compound.

Potential Biological Significance

The structural motifs present in this compound are associated with a range of biological activities. For instance, a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have been investigated for their antifungal properties. These studies indicate that the naphthalen-1-yl)methanamine scaffold can be a valuable pharmacophore for the development of new therapeutic agents.

The 4-methoxybenzyl group is also a common feature in pharmacologically active molecules, often influencing properties such as solubility, metabolic stability, and receptor binding affinity.

Future Directions

The absence of information on this compound highlights an opportunity for new research. The synthesis and subsequent biological evaluation of this compound could uncover novel pharmacological properties. Initial studies could focus on its potential as an antifungal agent, given the activity of structurally related compounds. Further investigations might explore its activity on various cellular targets and signaling pathways.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams at this time. The information presented here is based on the analysis of related, but distinct, chemical entities. Further experimental research is required to elucidate the discovery, history, and biological profile of this compound.

An In-depth Technical Guide to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

This technical guide provides a comprehensive overview of the chemical properties, nomenclature, synthesis, and biological activity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a molecule of interest to researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Identity

The correct and systematic IUPAC name for the compound is N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine . It is also commonly referred to by the synonym N-(4-methoxybenzyl)(1-naphthyl)methanamine.

This compound is commercially available and is also known by its research code ML133 .

Table 1: Chemical Identity of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine

| Identifier | Value |

| CAS Number | 185669-79-8 |

| Molecular Formula | C₁₉H₁₉NO |

| Molecular Weight | 277.37 g/mol |

| InChI | 1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 |

| InChIKey | GIFYKGIODMXYNT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 |

Physicochemical Properties

N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine is described as a white solid with a purity of ≥95% as determined by HPLC. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine was not found in the public domain, a plausible and common synthetic route for this type of secondary amine is through reductive amination. This proposed workflow is illustrated below.

Caption: Proposed synthetic workflow for N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine.

Proposed Experimental Protocol

Step 1: Imine Formation. In a suitable solvent such as dichloromethane or methanol, naphthalen-1-ylmethanamine (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) are stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the intermediate imine.

Step 2: Reductive Amination. Once the imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is added to the reaction mixture. The reaction is stirred until the imine is fully converted to the desired secondary amine product.

Step 3: Work-up and Purification. The reaction is quenched with an aqueous solution, such as sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine.

Biological Activity

N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine, also known as ML133, has been identified as an inhibitor of the inward-rectifier potassium channel Kir2.1.[1][2]

Table 2: Biological Activity of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine (ML133)

| Target | Assay Conditions | Activity (IC₅₀) | Reference |

| Kir2.1 | pH 7.4 | 1.8 µM | |

| Kir2.1 | pH 8.5 | 290 nM | |

| Kir1.1 | - | >300 µM | |

| Kir4.1 | - | 76 µM | |

| Kir7.1 | - | 33 µM |

The data indicates that ML133 is a potent inhibitor of Kir2.1 and shows selectivity over other Kir channels, particularly Kir1.1.

Mechanism of Action

The primary mechanism of action of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine (ML133) is the blockade of the Kir2.1 inward-rectifier potassium channel. These channels play a crucial role in maintaining the resting membrane potential in various cell types. By inhibiting Kir2.1, ML133 can modulate cellular excitability.

Caption: Diagram illustrating the inhibitory action of ML133 on the Kir2.1 channel.

Conclusion

References

An In-depth Technical Guide to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a specific derivative of naphthalen-1-ylmethanamine. The document covers its chemical identity, including its CAS number, and explores the broader context of the synthesis, potential biological activities, and signaling pathways of related naphthalene derivatives. Due to the limited publicly available data specifically for this compound, this guide draws upon information available for structurally similar compounds to provide a foundational understanding for researchers.

Chemical Identity and Properties

This compound is a chemical compound with the following identifiers:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 185669-79-8[1] |

| Molecular Formula | C19H19NO |

| Molecular Weight | 277.36 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=C3C=CC=CC3=CC=C2 |

Data sourced from available chemical databases.

Registration and Regulatory Status

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, a general synthetic approach for N-arylmethyl-1-(naphthalen-1-yl)methanamines can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the reductive amination of naphthalen-1-carbaldehyde with 4-methoxybenzylamine.

Hypothetical Experimental Workflow:

Caption: Hypothetical reductive amination workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways of Related Naphthalene Derivatives

While specific biological data for this compound is lacking, the broader class of naphthalene derivatives has been investigated for a variety of pharmacological activities.

General Biological Activities of Naphthalene Derivatives:

| Biological Activity | Description |

| Anti-inflammatory | Certain naphthalene derivatives have demonstrated the ability to inhibit neutrophil activation, suggesting potential anti-inflammatory properties. |

| Antihyperglycemic | Some aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone derivatives have shown significant anti-hyperglycemic activity in animal models. |

| Anticancer | Naphthalene-containing enamides have been synthesized and shown to possess cytotoxic activity against cancer cell lines, with some acting as tubulin polymerization inhibitors. |

| Cannabinoid Receptor Agonism | A naphthalen-1-yl-methanone derivative has been identified as a potent dual agonist for human CB1 and CB2 receptors, with antihyperalgesic properties. |

This table summarizes findings from various studies on different naphthalene derivatives and is for contextual purposes only.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical relationship based on the known activities of other naphthalene derivatives.

Caption: Hypothetical signaling pathway interactions based on related compounds.

Conclusion and Future Directions

This compound, identified by CAS number 185669-79-8, represents an under-investigated molecule within the broader class of naphthalene derivatives. While specific data on its synthesis, registration, and biological activity are currently limited, the known pharmacological profile of related compounds suggests that it may possess interesting biological properties.

Future research should focus on:

-

Developing and publishing a detailed and optimized synthesis protocol.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile.

-

Identifying its molecular targets and downstream signaling pathways.

-

Investigating its pharmacokinetic and toxicological properties.

This guide serves as a foundational resource to stimulate further research into this and other related naphthalene-based compounds for potential therapeutic applications.

References

Unveiling the Bioactive Potential: A Technical Guide on the N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is not presently available in peer-reviewed literature. This guide synthesizes findings from structurally analogous compounds to forecast its potential therapeutic applications and guide future research. The core structure, combining a naphthalene moiety with a substituted benzylamine, is a recurring motif in compounds exhibiting significant biological effects, primarily in oncology and microbiology.

Predicted Biological Activities and Mechanisms of Action

Based on the analysis of structurally related compounds, the this compound scaffold is predicted to possess potent anticancer and antimicrobial properties.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of evidence suggests that compounds structurally similar to this compound exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] This mechanism is a clinically validated strategy for cancer chemotherapy.

Sulphonamide derivatives that feature both a naphthalen-1-yl group and a 4-methoxybenzyl moiety have demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.[1][2] These compounds bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]

Similarly, naphthalene-containing enamides with a 4-methoxybenzene substituent have shown outstanding cytotoxic activity against hepatocellular carcinoma (Huh-7) cells by inhibiting tubulin beta polymerization.[3] This activity also resulted in cell cycle arrest at the G2/M phase and triggered apoptosis through the intrinsic pathway, as evidenced by a drop in the mitochondrial membrane potential.[3]

Signaling Pathway: Tubulin Inhibition Induced Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 1-aminoalkyl-2-naphthols have exhibited promising antimicrobial and antifungal activities.[4] Specifically, a piperidin-1-ylmethyl derivative of naphthalen-2-ol showed potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[4] Another derivative, 1-(dimethylaminomethyl)naphthalen-2-ol, displayed strong antifungal activity against Penicillium notatum and Penicillium funiculosum, outperforming the standard drug griseofulvin.[4]

Furthermore, naphthalene-chalcone hybrids have been investigated for their combined anticancer, antibacterial, and antifungal properties.[5] This suggests that the naphthalene core is a versatile scaffold for the development of broad-spectrum antimicrobial agents. Naphthalene-based organoselenocyanates have also demonstrated potential antimicrobial properties against Escherichia coli and Candida albicans.[6]

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported in vitro activities of compounds structurally related to this compound.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Sulphonamide Derivative (5c) | MCF-7 (Breast Cancer) | IC50 | 0.51 ± 0.03 | [1][2] |

| Sulphonamide Derivative (5c) | A549 (Lung Cancer) | IC50 | 0.33 ± 0.01 | [1][2] |

| Sulphonamide Derivative (5c) | LO2 (Normal Liver) | IC50 | 12.73 ± 3.26 | [2] |

| Naphthalene-Enamide (5f) | Huh-7 (Liver Cancer) | IC50 | 2.62 | [3] |

| Naphthalene-Enamide (5g) | Huh-7 (Liver Cancer) | IC50 | 3.37 | [3] |

| Naphthalene-Chalcone (2j) | A549 (Lung Cancer) | IC50 | 7.835 ± 0.598 | [5] |

| Naphthalene-Chalcone (2j) | VEGFR-2 Enzyme | IC50 | 0.098 ± 0.005 | [5] |

| Naphthalene-1,4-dione (44) | HEC1A (Endometrial Cancer) | IC50 | 6.4 | [7][8] |

Table 2: Antimicrobial and Antifungal Activity of Naphthalene Derivatives

| Compound Class | Organism | Strain | Activity Metric | Value (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa | MDR1 | MIC | 10 | [4] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus | MDR | MIC | 100 | [4] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | N/A | MIC | 400 | [4] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | NCTC 287 | MIC | 400 | [4] |

| Naphthalene-Chalcone (2j) | Candida albicans | N/A | MIC50 | 15.625 | [5] |

| Naphthalene-Chalcone (2j) | Candida krusei | N/A | MIC50 | 15.625 | [5] |

| Naphthalene-Chalcone (2j) | Staphylococcus aureus | N/A | MIC50 | 31.250 | [5] |

| Naphthalene-Chalcone (2j) | Staphylococcus epidermidis | N/A | MIC50 | 31.250 | [5] |

Experimental Protocols

In Vitro Antiproliferative Activity Assay (CCK-8 Method)[1]

This protocol outlines the general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow: CCK-8 Proliferation Assay

Caption: Workflow for determining antiproliferative activity using the CCK-8 assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

-

Treatment: The culture medium is replaced with the medium containing various concentrations of the test compound. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

Cell Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay[1]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and fluorescent reporter dye in a 96-well plate.

-

Compound Addition: The test compound or a control vehicle (DMSO) is added to the wells.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of polymerization is determined, and the IC50 value for inhibition is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay[4]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The consistent and potent anticancer activity observed in structurally similar compounds, particularly through the mechanism of tubulin polymerization inhibition, strongly suggests that the target compound warrants synthesis and evaluation as an anticancer agent. Furthermore, the demonstrated antimicrobial and antifungal activities of related naphthalene derivatives indicate a potential for developing dual-action or broad-spectrum anti-infective drugs.

Future research should focus on the following:

-

Synthesis and Characterization: Chemical synthesis of this compound to enable biological testing.

-

In Vitro Screening: Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies should be conducted to elucidate its molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

References

- 1. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine spectroscopic data (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a compound of interest for researchers and scientists in the field of drug development. This document provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data, along with methodologies for its synthesis and characterization.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of the compound. The data presented below was obtained in deuterated chloroform (CDCl3) on a 500 MHz spectrometer for 1H NMR and a 126 MHz spectrometer for 13C NMR.

1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.17 – 8.06 | m | 1H | Naphthyl-H |

| 7.92 | dd, J = 6.7, 2.6 Hz | 1H | Naphthyl-H |

| 7.84 | d, J = 8.2 Hz | 1H | Naphthyl-H |

| 7.55 | ddd, J = 6.7, 5.4, 3.1 Hz | 3H | Naphthyl-H |

| 7.50 – 7.42 | m | 1H | Naphthyl-H |

| 6.85 | d, J = 8.9 Hz | 2H | Methoxybenzyl-H |

| 6.69 | d, J = 8.9 Hz | 2H | Methoxybenzyl-H |

| 4.73 | s | 2H | -CH2- |

| 3.83 (implied) | s | 3H | -OCH3 |

13C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 152.2 | C (methoxybenzyl) |

| 142.6 | C (methoxybenzyl) |

| 134.7 | C (naphthyl) |

| 133.9 | C (naphthyl) |

| 131.6 | C (naphthyl) |

| 128.8 | CH (naphthyl) |

| 128.1 | CH (naphthyl) |

| 126.3 | CH (naphthyl) |

| 126.0 | CH (naphthyl) |

| 125.8 | CH (naphthyl) |

| 125.6 | CH (naphthyl) |

| 123.6 | CH (naphthyl) |

| 115.0 | CH (methoxybenzyl) |

| 114.0 | CH (methoxybenzyl) |

| 55.9 | -OCH3 |

| 47.3 | -CH2- |

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:

| Wavenumber (cm-1) | Functional Group | Description |

| 3350-3310 | N-H | Secondary amine stretch (a single, weak to medium band) |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 2950-2850 | C-H | Aliphatic C-H stretch (-CH2- and -OCH3) |

| 1620-1580 | C=C | Aromatic ring stretch |

| 1510-1450 | C=C | Aromatic ring stretch |

| 1335-1250 | C-N | Aromatic amine C-N stretch |

| 1250-1200 | C-O | Aryl ether C-O asymmetric stretch |

| 1050-1000 | C-O | Aryl ether C-O symmetric stretch |

| 850-750 | C-H | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound (C19H19NO, MW: 277.36 g/mol ) is expected to show a molecular ion peak ([M]+) at m/z 277. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bonds, leading to characteristic fragment ions.

Expected Fragmentation:

-

m/z 141: [C11H9]+ - Naphthylmethyl cation resulting from cleavage of the C-N bond.

-

m/z 121: [C8H9O]+ - Methoxybenzyl cation from cleavage of the other C-N bond.

-

m/z 136: [C9H10N]+ - Fragment from cleavage of the naphthyl-CH2 bond.

-

m/z 107: [C7H7O]+ - Tropylium ion from the methoxybenzyl group.

Experimental Protocols

The synthesis of this compound can be achieved via reductive amination. The following are detailed, generalized protocols for its synthesis and spectroscopic characterization.

Synthesis: Reductive Amination

This procedure involves the reaction of 1-naphthaldehyde with 4-methoxybenzylamine in the presence of a reducing agent.

Materials:

-

1-Naphthaldehyde

-

4-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous magnesium sulfate (MgSO4)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

To a solution of 1-naphthaldehyde (1.0 eq) in dichloromethane (DCM), add 4-methoxybenzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration.

IR Spectroscopy:

-

Prepare a sample of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion and characteristic fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

potential therapeutic targets of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

An in-depth analysis of the existing scientific literature reveals a notable absence of studies specifically investigating the biological activity and potential therapeutic targets of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine . While chemical suppliers list the compound, and its constituent parts are well-characterized, its pharmacological profile remains unexplored. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, outlining a proposed strategy for the systematic evaluation of this novel chemical entity. By leveraging knowledge of structurally similar compounds, we can hypothesize potential targets and design a comprehensive research plan to elucidate its therapeutic potential.

Structural Analysis and Postulated Therapeutic Arenas

The structure of this compound combines two key pharmacophores: a naphthalen-1-ylmethanamine core and a 4-methoxybenzyl group. Analysis of compounds containing these moieties suggests several potential, albeit hypothetical, therapeutic avenues for investigation:

-

Antifungal Activity: The structurally related compound, N-methyl-1-naphthalenemethanamine, is a known key intermediate in the synthesis of the antifungal drug Terbinafine.[1][2][3] This suggests that this compound could be investigated for efficacy against various fungal pathogens. The mechanism of Terbinafine involves the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.

-

Oncology: Naphthalene derivatives have been identified as inducers of apoptosis. For instance, certain N-methyl-N-phenylnaphthalen-1-amines have shown potent activity in inducing apoptosis in cancer cell lines by inhibiting tubulin polymerization and causing G2/M cell cycle arrest.[4] The cytotoxic and anti-proliferative potential of this compound in various cancer models is a logical starting point.

-

Neurological and Inflammatory Pathways: Other naphthalen-1-yl derivatives have been developed as potent cannabinoid CB1/CB2 dual agonists, with potential applications in treating chronic pain and inflammation by modulating peripheral cannabinoid receptors.[5] This raises the possibility that the target compound could interact with G-protein coupled receptors (GPCRs) involved in neurotransmission or immunomodulation.

Proposed Experimental Workflow for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, a multi-stage experimental workflow is proposed.

Caption: Proposed workflow for therapeutic target discovery.

Detailed Methodologies for Key Experiments

The following protocols are hypothetical and serve as a template for investigating this compound.

Antifungal Susceptibility Testing (Phenotypic Screening)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Protocol:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (e.g., Terbinafine, Fluconazole) and negative (DMSO vehicle) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often measured spectrophotometrically or visually.

-

Cancer Cell Line Cytotoxicity Assay (Phenotypic Screening)

-

Objective: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., T47D, HCT116, SNU398).

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., alamarBlue) or MTT assay.

-

Measure fluorescence or absorbance and normalize the data to vehicle-treated control cells.

-

Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

-

Kinase Inhibition Profiling (Target-Based Screening)

-

Objective: To screen the compound against a broad panel of human kinases to identify potential off-target effects or novel primary targets.

-

Protocol:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

The service will typically use a radiometric (

[γ-³³P]-ATP) or fluorescence-based assay to measure kinase activity in the presence of the compound. -

Results are reported as percent inhibition relative to a vehicle control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

-

Hypothetical Signaling Pathway Analysis

Should initial screening reveal anti-cancer activity, a subsequent investigation into the underlying signaling pathways would be necessary. Based on the activity of similar compounds, a plausible hypothesis is the induction of apoptosis via inhibition of tubulin polymerization and subsequent caspase activation.

Caption: Hypothetical apoptosis induction pathway.

Quantitative Data Presentation

As experimental data becomes available, it should be structured for clarity and comparison. The following tables serve as templates for organizing potential findings from the proposed experiments.

Table 1: Antifungal Activity

| Fungal Strain | MIC (µg/mL) of Compound | MIC (µg/mL) of Terbinafine |

|---|---|---|

| Candida albicans | Data to be determined | Data to be determined |

| Aspergillus fumigatus | Data to be determined | Data to be determined |

| Trichophyton rubrum | Data to be determined | Data to be determined |

Table 2: In Vitro Cytotoxicity

| Cell Line | Tissue of Origin | GI50 (µM) |

|---|---|---|

| T47D | Breast Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

| SNU398 | Hepatocellular Carcinoma | Data to be determined |

Table 3: Kinase Inhibition Profile (Selected Hits)

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

|---|---|---|

| Identified Kinase 1 | Data to be determined | Data to be determined |

| Identified Kinase 2 | Data to be determined | Data to be determined |

This guide provides a foundational research framework for elucidating the therapeutic targets and mechanism of action of this compound. The proposed workflow is designed to be systematic and adaptable, allowing researchers to pursue the most promising therapeutic avenues that emerge from the initial screening phases.

References

- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its structural motifs, including the naphthalene and methoxybenzyl groups, are found in various compounds with demonstrated pharmacological properties. For instance, derivatives of naphthalene have been investigated for their anticancer activities. Similarly, benzylamine derivatives have shown potential as cytotoxic agents against cancer cell lines. Given the interest in developing novel therapeutics, this document provides a detailed experimental protocol for the initial in vitro evaluation of this compound in a cancer cell line model.

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on the human breast adenocarcinoma cell line, MCF-7, using the MTT assay. This foundational assay will help in determining the compound's potential as an anti-proliferative agent and in establishing a dose-response relationship.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against the MCF-7 cell line. This data is for illustrative purposes to guide the presentation of experimental results.

| Cell Line | Treatment Compound | Incubation Time (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | This compound | 48 | 0.1 | 98.5 ± 4.2 | |

| 1 | 85.2 ± 5.1 | ||||

| 10 | 52.3 ± 3.8 | 9.8 | |||

| 50 | 21.7 ± 2.5 | ||||

| 100 | 8.9 ± 1.9 | ||||

| MCF-7 | Doxorubicin (Positive Control) | 48 | 0.01 | 90.1 ± 4.5 | |

| 0.1 | 55.4 ± 3.9 | 0.09 | |||

| 1 | 15.8 ± 2.1 | ||||

| MCF-7 | DMSO (Vehicle Control) | 48 | 0.1% | 100 ± 3.5 | N/A |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the routine culture of MCF-7 cells to ensure a healthy and consistent supply for experimentation.

-

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor cell confluency daily. When cells reach 80-90% confluency, they should be subcultured.

-

To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed medium.

-

Continue to incubate the new flasks under the same conditions.

-

Cytotoxicity Assay (MTT Assay)

This protocol details the steps to assess the effect of this compound on the viability of MCF-7 cells.

-

Materials:

-

MCF-7 cells in logarithmic growth phase

-

Complete DMEM medium

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom sterile plates

-

Multi-channel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Harvest MCF-7 cells using trypsinization as described above.

-

Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

On the day of the experiment, prepare serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Prepare a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin at various concentrations).

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions, vehicle control, and positive control to the respective wells.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

-

Visualizations

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: A potential signaling pathway for compound-induced apoptosis.

Application Notes and Protocols for In Vivo Studies with N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a novel aromatic amine whose biological activities and therapeutic potential are yet to be fully elucidated. Structurally, it comprises a naphthalene moiety, known for its diverse pharmacological properties, and a 4-methoxybenzylamine group, a common functional group in various bioactive compounds. This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a systematic approach to characterize its safety, pharmacokinetic profile, and potential therapeutic efficacy. The protocols described herein are based on established methodologies for analogous chemical entities and are intended to serve as a foundational framework for researchers.

Introduction: Hypothetical Therapeutic Potential

Given the chemical scaffolds present in this compound, several plausible biological activities can be hypothesized, guiding the initial in vivo investigations.

-

Anticancer Activity: Many naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines. The 4-methoxybenzylamine moiety is also found in compounds with antiproliferative properties.[1] Therefore, a primary area of investigation is the potential of this compound as an anticancer agent.

-

Cardiovascular Effects: The 4-methoxybenzylamine structure is a key intermediate in the synthesis of Meobentine, a cardiac depressant used to manage arrhythmias.[2] This suggests that this compound could modulate cardiovascular function.

-

Neurological Effects: Certain naphthalen-methanamine derivatives have been shown to exhibit neurotoxic or psychotropic effects.[3] Consequently, it is crucial to assess the compound's impact on the central nervous system.

This document will focus on protocols designed to explore the hypothetical anticancer and cardiovascular activities, while also incorporating essential toxicity and pharmacokinetic studies.

Preliminary In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of the compound, which will inform the design of all subsequent efficacy studies.

Maximum Tolerated Dose (MTD) Studies

Purpose: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality over a short period. The MTD is essential for selecting dose levels for subsequent efficacy and toxicology studies.

Protocol:

-

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

-

Route of Administration: Oral gavage (PO) and intravenous (IV).

-

Dose Escalation:

-

Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals.

-

A control group should receive the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

-

-

Monitoring:

-

Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) at regular intervals for at least 72 hours post-dosing.

-

Record body weight daily.

-

At the end of the observation period, perform gross necropsy.

-

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Pharmacokinetic (PK) Profiling

Purpose: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

-

Dose Administration:

-

IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

-

PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation:

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 550 ± 90 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (ng·h/mL) | 3500 ± 450 | 4200 ± 500 |

| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |

| Bioavailability (%) | - | 75 |

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats.

Efficacy Studies: Hypothetical Anticancer Model

Based on the structural alerts for potential anticancer activity, a xenograft model using a human cancer cell line is a suitable initial efficacy study.

Protocol: Human Tumor Xenograft Model

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Cell Line: A549 human non-small cell lung cancer cell line.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Group Allocation and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Group 1: Vehicle Control (e.g., 0.5% CMC)

-

Group 2: Test Compound (Low Dose, e.g., 25 mg/kg, PO, daily)

-

Group 3: Test Compound (High Dose, e.g., 50 mg/kg, PO, daily)

-

Group 4: Positive Control (e.g., Cisplatin, 3 mg/kg, IP, once weekly)

-

-

Endpoints:

-

Primary: Tumor growth inhibition (TGI).

-

Secondary: Body weight changes, clinical signs of toxicity.

-

At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Data Presentation:

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1200 ± 150 | - |

| Test Compound | 25 mg/kg, PO, daily | 850 ± 120 | 29 |

| Test Compound | 50 mg/kg, PO, daily | 500 ± 90 | 58 |

| Cisplatin | 3 mg/kg, IP, weekly | 450 ± 80 | 62.5 |

Table 2: Hypothetical Efficacy of this compound in an A549 Xenograft Model.

Safety and Toxicology

A preliminary assessment of the compound's safety profile is crucial.

Acute and Subacute Toxicity Studies

Following OECD guidelines, these studies provide more detailed information on the potential toxicity of the compound.[4][5]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

-

Animal Model: Sprague-Dawley rats.

-

Groups:

-

Control (Vehicle)

-

Low Dose

-

Mid Dose

-

High Dose

-

-

Administration: Daily oral gavage for 28 days.

-

Parameters Monitored: